Bruceanic acid C

Cytotoxicity Quassinoid Structure-Activity Relationship

Bruceanic acid C is a pentacarboxylic acid quassinoid diterpenoid (C₂₉H₃₈O₁₄, MW 610.60 g/mol) isolated from Brucea antidysenterica Mill. (Simaroubaceae).

Molecular Formula C29H38O14
Molecular Weight 610.6 g/mol
CAS No. 132587-60-1
Cat. No. B166011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceanic acid C
CAS132587-60-1
Synonymsbruceanic acid C
Molecular FormulaC29H38O14
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)OC(=O)C
InChIInChI=1S/C29H38O14/c1-12(27(4,5)43-14(3)31)8-19(33)42-22-23-28-11-40-29(23,26(37)39-7)24(35)21(34)20(28)16(10-18(32)38-6)15(13(2)30)9-17(28)41-25(22)36/h8,15-17,20-24,34-35H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,20+,21+,22+,23+,24-,28?,29+/m1/s1
InChIKeyOHZFUWABZIZYPL-WOONRUIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bruceanic Acid C (CAS 132587-60-1): Baseline Characterization for Procurement Decision-Making


Bruceanic acid C [1] is a pentacarboxylic acid quassinoid diterpenoid (C₂₉H₃₈O₁₄, MW 610.60 g/mol) isolated from Brucea antidysenterica Mill. (Simaroubaceae) [1][2]. It belongs to the bruceanic acid series alongside bruceanic acids A, B, and D, all sharing a degraded ring-A quassinoid tetracyclic core but differing in side-chain esterification and substitution patterns [1]. Bruceanic acid C is characterized by a 4-acetyloxy-3,4-dimethylpent-2-enoyl side chain and a methyl ester at C-13, with a reported melting point of 236–240 °C (dec) and specific optical rotation [α]D +89° (c 0.18, EtOH). Commercially, it is available at ≥98% purity as a reference standard or research compound .

Why Bruceanic Acid C Cannot Be Interchanged with Bruceanic Acid A or D in Research Protocols


Within the bruceanic acid series, seemingly conservative structural modifications produce binary functional outcomes: bruceanic acid A [1] and bruceanic acid D [1] display measurable in vitro cytotoxicity, whereas bruceanic acid C and its closest analogs (bruceanic acid B and bruceanic acid A methyl ester) exhibit no detectable cytotoxicity across a panel of five human and murine tumor cell lines [1]. The presence of a 4-acetyloxy substituent on the pentenoyl side chain in bruceanic acid C, versus the unsubstituted 3,4-dimethylpent-2-enoyl group in bruceanic acid A, is hypothesized to sterically hinder target engagement [1]. Consequently, treating bruceanic acid C as a generic quassinoid or interchangeable cytotoxic standard yields erroneous experimental conclusions; its value lies precisely in its demonstrated inactivity, making it a critical negative-control compound for mechanistic and selectivity profiling studies [1].

Bruceanic Acid C (CAS 132587-60-1): Quantitative Differentiation Evidence Against Closest Analogs


Complete Loss of In Vitro Cytotoxicity Relative to Bruceanic Acids A and D Across Five Tumor Cell Lines

In a direct head-to-head comparison within the same study, bruceanic acid C [4] showed no cytotoxicity (>10 μg/mL) against KB (nasopharyngeal carcinoma), TE671 (medulloblastoma), A-549 (lung carcinoma), HCT-8 (colon carcinoma), and P-388 (murine leukemia) cells [1]. In contrast, bruceanic acid A [1] exhibited ED₅₀ values of 4.16 μg/mL (KB) and 5.50 μg/mL (TE671), and bruceanic acid D [5] showed an ED₅₀ of 0.77 μg/mL against P-388 leukemia [1]. This binary activity cliff—from sub-μg/mL potency to complete inactivity at 10 μg/mL—demonstrates that the structural modification unique to bruceanic acid C abolishes cytotoxicity entirely.

Cytotoxicity Quassinoid Structure-Activity Relationship

Distinctive Acetyloxy Side-Chain Substitution Differentiates Bruceanic Acid C from All Other Bruceanic Acids

Bruceanic acid C (C₂₉H₃₈O₁₄, MW 610.60) is uniquely characterized among the bruceanic acid series by a 4-acetyloxy-3,4-dimethylpent-2-enoyl side chain esterified at the C-3 position of the quassinoid core [1]. By comparison, bruceanic acid A (C₂₇H₃₆O₁₂, MW 552.57) bears a 3,4-dimethylpent-2-enoyl group without the acetyloxy substitution, and bruceanic acid D (C₂₇H₃₆O₁₃, MW 568.57) contains an additional hydroxyl but no acetyloxy group [1]. The resulting difference of +58 Da in mass and the addition of one hydrogen bond acceptor site (14 vs. 12 in bruceanic acid A, computed) alter lipophilicity, as reflected in the computed XLogP3-AA of 0.3 for bruceanic acid C [2] versus 1.3 reported for bruceanic acid A [3], indicating increased polarity.

Structural Elucidation Quassinoid Chemistry Natural Product Dereplication

Screening-Level Selectivity: Inactivity Across Five Tumor Lines Contrasts with Broader Quassinoid Class Potency

At the screening threshold of 10 μg/mL, bruceanic acid C failed to inhibit any of the five tested cell lines (KB, TE671, A-549, HCT-8, P-388), while the well-known quassinoid bruceantin—a close structural relative—exhibits ED₅₀ values in the sub-nanomolar range against KB cells (approximately 10⁻³ μg/mL) and IC₅₀ values of 12.2–12.8 nM against HL-60 and RPMI-8226 leukemia cells [1]. This >10,000-fold differential in cytotoxic potency between bruceanic acid C and bruceantin, despite shared quassinoid core architecture, provides a unique selectivity window [1]. The observation that bruceanic acids A and D retain measurable (μg/mL) cytotoxicity, while bruceanic acid C is completely inactive, further refines the structural determinants of quassinoid bioactivity to the side-chain ester moiety [1].

Selectivity Profiling Quassinoid Pharmacology Off-Target Screening

Commercial Availability at Defined High Purity with Documented Certificate of Analysis Enables Reproducible Procurement

Bruceanic acid C is commercially available from multiple specialty natural product suppliers at a specified purity of ≥98% (HPLC), with a molecular weight of 610.60 g/mol and the compound type classified as a diterpenoid . It is supplied as a powder, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Storage recommendations specify −20°C with re-examination after one month in solution, and avoidance of repeated freeze-thaw cycles . This contrasts with bruceanic acid A, which is less widely stocked as a catalog item, and bruceanic acid D, which is typically available only through custom isolation or synthesis, making bruceanic acid C the most reliably sourceable bruceanic acid for routine laboratory use.

Reference Standard Quality Control Natural Product Procurement

Optimal Procurement and Application Scenarios for Bruceanic Acid C (CAS 132587-60-1)


Negative Control for Quassinoid Cytotoxicity Screening Panels

Investigators profiling novel quassinoids or semi-synthetic derivatives against the NCI 60-cell-line panel or focused tumor panels (KB, TE671, P-388, A-549, HCT-8) can incorporate bruceanic acid C as a structurally matched inactive control. Its complete lack of cytotoxicity at 10 μg/mL, directly established alongside active analogs bruceanic acid A (ED₅₀ 4.16–5.50 μg/mL) and D (ED₅₀ 0.77 μg/mL) in the same experimental system [1], provides a validated baseline for distinguishing assay noise from genuine cytotoxic signals. This application is supported by the direct head-to-head comparison data from Toyota et al. (1990).

Structure-Activity Relationship (SAR) Probe for the C-3 Ester Pharmacophore of Quassinoids

Because bruceanic acid C uniquely carries a 4-acetyloxy-3,4-dimethylpent-2-enoyl side chain—absent in bruceanic acids A, B, and D—it serves as a dedicated SAR tool for interrogating the steric and hydrogen-bonding requirements at the C-3 ester position [1]. Researchers can systematically compare the activity profiles of bruceanic acids C versus A to isolate the contribution of the acetyloxy substituent to target binding, cellular permeability (ΔXLogP −1.0 vs. A [2]), and metabolic stability [1]. The distinct +58 Da mass shift also facilitates rapid LC-MS discrimination in metabolic fate studies.

Natural Product Dereplication and Analytical Reference Standard

With its fully assigned ¹H and ¹³C NMR spectra (Tables 1 and 2, Toyota et al. 1990), defined optical rotation (+89°), characteristic UV absorption (λmax 220 nm, ε 11,000), and ≥98% commercial purity [1], bruceanic acid C serves as a reliable dereplication standard for phytochemical investigations of Brucea species. Its diagnostic molecular formula (C₂₉H₃₈O₁₄) and acetyloxy signature distinguish it from co-occurring bruceanic acids, enabling unambiguous identification in complex extracts via HPLC-MS or NMR fingerprinting [1].

Selectivity Counter-Screen in Target-Based Quassinoid Drug Discovery

In programs developing quassinoid-derived anticancer agents targeting specific pathways (e.g., NF-κB, STAT3, or protein synthesis inhibition), bruceanic acid C provides a clean selectivity counter-screen. Its demonstrated inactivity across five diverse tumor lines, contrasted with nanomolar potency of bruceantin [1], confirms that the quassinoid tetracyclic core alone does not drive non-specific cytotoxicity. Any observed activity in lead compounds can thus be attributed to specific pharmacophoric elements rather than promiscuous core effects [1].

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